Dibromoacetylene, known by its IUPAC name dibromoethyne, is a chemical compound with the molecular formula and a molecular weight of approximately 183.83 g/mol. This compound is characterized by a linear structure featuring a triple bond between the two carbon atoms, with each carbon atom bonded to a bromine atom. The chemical structure can be represented by the SMILES notation "BrC#CBr" and the InChI string "InChI=1S/C2Br2/c3-1-2-4" which encodes its molecular information for database searches .
Dibromoacetylene can be synthesized through several methods:
These methods are crucial for producing dibromoacetylene in laboratory settings.
Research on the interactions of dibromoacetylene with other chemical species is limited but suggests that it can participate in various reactions typical of alkynes and halogens. Its interactions are often studied in the context of organic synthesis where it acts as a reactive intermediate or reagent.
Dibromoacetylene shares structural and chemical characteristics with several other compounds. Here are some similar compounds along with their unique features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Bromoacetylene | C₂HBr | Contains one bromine atom; less reactive than dibromoacetylene. |
1,2-Dibromoethylene | C₂H₂Br₂ | Contains two bromine atoms but has a double bond instead of a triple bond. |
Tribromoethylene | C₂Br₃ | Contains three bromine atoms; more reactive due to increased halogenation. |
Iodoacetylene | C₂HI | Contains iodine instead of bromine; differing reactivity profile due to halogen type. |
Dibromoacetylene's uniqueness lies in its linear structure and high reactivity as a dibrominated alkyne, making it a valuable compound for specific synthetic pathways that require such characteristics .
Dibromoacetylene ($$ \text{C}2\text{Br}2 $$) is characterized by a linear geometry, with two bromine atoms symmetrically bonded to a carbon-carbon triple bond. This structural configuration confers significant electron-withdrawing effects, influencing both its stability and reactivity. The molecule’s bond lengths and angles have been inferred through comparative studies with related halogenated acetylenes, though experimental crystallographic data remain limited. Theoretical calculations suggest a bond length of approximately $$ 1.20 \, \text{Å} $$ for the $$ \text{C≡C} $$ bond and $$ 1.89 \, \text{Å} $$ for the $$ \text{C−Br} $$ bonds, consistent with sp-hybridized carbon centers.
The compound’s molecular weight is $$ 183.83 \, \text{g/mol} $$, with a density of $$ 2.581 \, \text{g/cm}^3 $$ and a boiling point of $$ 125.3^\circ \text{C} $$ at standard atmospheric pressure. These physical properties distinguish it from less halogenated analogs, such as chloroacetylene, which exhibit lower densities and boiling points due to reduced molecular mass and weaker intermolecular forces.
Infrared (IR) spectroscopy reveals key absorption bands that serve as fingerprints for dibromoacetylene. The symmetrical stretching vibration of the $$ \text{C≡C} $$ bond produces a strong peak at $$ 2185 \, \text{cm}^{-1} $$, while asymmetrical $$ \text{C−Br} $$ stretching appears at $$ 832 \, \text{cm}^{-1} $$. Additional bending modes include a $$ 311 \, \text{cm}^{-1} $$ signal for the $$ \text{Br−C−C} $$ Z-shape deformation and a $$ 167 \, \text{cm}^{-1} $$ peak for C-shaped bending.
Nuclear magnetic resonance (NMR) studies of polydibromoacetylene, a polymer derived from the monomer, provide indirect insights into the parent compound’s electronic environment. $$ ^{13}\text{C} $$ MAS NMR spectra of the polymer show deshielded carbon resonances near $$ 120 \, \text{ppm} $$, indicative of conjugated $$ \text{C≡C} $$ systems. Electron spin resonance (ESR) spectroscopy further confirms the presence of unpaired electrons in the polymeric form, correlating with its electrical conductivity.
Dibromoacetylene’s properties contrast sharply with those of other halogenated acetylenes. For example, dichloroacetylene ($$ \text{C}2\text{Cl}2 $$) exhibits a higher boiling point ($$ 167^\circ \text{C} $$) due to stronger London dispersion forces, while difluoroacetylene ($$ \text{C}2\text{F}2 $$) is gaseous at room temperature, reflecting weaker intermolecular interactions. The bromine substituents in dibromoacetylene also enhance its polarizability, contributing to its explosive reactivity upon contact with air—a trait less pronounced in chloro- and fluoro-substituted analogs.
Dibromoacetylene represents a significant organobrominated compound with the molecular formula Carbon-two-Bromine-two [1] [2]. The International Union of Pure and Applied Chemistry systematic name for this compound is 1,2-dibromoethyne [2]. The compound is registered under Chemical Abstracts Service number 624-61-3 [1] [2] [3], establishing its unique chemical identity in scientific databases.
The molecular structure of dibromoacetylene features a linear arrangement characterized by the bonding pattern Bromine-Carbon-triple-bond-Carbon-Bromine [1]. This linear geometry results from the triple bond between the two carbon atoms, with each carbon atom bonded to a single bromine atom [1]. The compound exhibits D-infinity-h symmetry with a symmetry number of 2 [4], reflecting its centrosymmetric linear structure.
The Standard International Chemical Identifier for dibromoacetylene is InChI=1S/C2Br2/c3-1-2-4 [2], while the corresponding International Chemical Identifier Key is JNFBOWNNNAHVNZ-UHFFFAOYSA-N [2]. The Simplified Molecular Input Line Entry System notation for this compound is C(#CBr)Br [2], providing a concise representation of its molecular connectivity.
Property | Value |
---|---|
Molecular Formula | C₂Br₂ [1] [2] |
International Union of Pure and Applied Chemistry Name | 1,2-dibromoethyne [2] |
Chemical Abstracts Service Number | 624-61-3 [1] [2] [3] |
Molecular Weight | 183.83 g/mol [2] [3] |
Symmetry | D∞h [4] |
Symmetry Number | 2 [4] |
Linear Structure | Br−C≡C−Br [1] |
Dibromoacetylene exhibits distinctive physical characteristics that reflect its unique molecular structure [1]. The compound appears as a clear, water-like liquid with a characteristic sweetish odor [1]. However, upon exposure to air, dibromoacetylene produces white fumes that emit an ozone-like smell, possibly due to ozone formation [1]. The compound demonstrates lachrymatory properties, causing tear production upon exposure [1].
The melting point of dibromoacetylene has been determined to be -24 degrees Celsius [3], indicating its liquid state under standard conditions. The estimated density of the compound is 2.5925 grams per cubic centimeter [3], while the estimated refractive index is 1.6130 [3]. These physical constants reflect the high bromine content and the influence of the heavy halogen atoms on the compound's physical properties.
Dibromoacetylene exhibits extreme sensitivity to air and demonstrates explosive characteristics [1]. The compound undergoes spontaneous ignition in air, producing black sooty smoke and a distinctive red flame [1]. When subjected to heat, dibromoacetylene explodes violently, yielding carbon and various other decomposition products [1]. These properties necessitate careful handling and storage under controlled conditions.
The chemical reactivity of dibromoacetylene extends to various oxidative processes [1]. A slower reaction with oxygen and water yields oxalic acid, hydrobromic acid, and other bromine-containing substances [1]. The compound also reacts with hydrogen iodide to produce dibromoiodoethylene [1] [5], demonstrating its capacity for addition reactions across the triple bond.
Physical Property | Value |
---|---|
Appearance | Clear water-like liquid [1] |
Odor | Sweetish smell [1] |
Melting Point | -24°C [3] |
Density (estimated) | 2.5925 g/cm³ [3] |
Refractive Index (estimated) | 1.6130 [3] |
Air Sensitivity | Explosive and sensitive [1] |
Lachrymatory Properties | Present [1] |
The vibrational spectroscopy of dibromoacetylene provides comprehensive insights into its molecular structure and bonding characteristics [1] [4]. The infrared spectrum reveals several characteristic absorption bands that correspond to specific vibrational modes within the molecule [1] [4]. The most prominent feature appears at 2185 wavenumbers, attributed to the symmetrical stretching vibration of the carbon-carbon triple bond [1] [4].
The carbon-bromine stretching vibrations manifest at distinct frequencies depending on their symmetry characteristics [1] [4]. The asymmetrical carbon-bromine stretch occurs at 832 wavenumbers and appears as a very strong band in the infrared spectrum [1] [4]. Conversely, the symmetrical carbon-bromine stretch is observed at 267 wavenumbers [1] [4]. These frequencies reflect the strength and nature of the carbon-bromine bonds in the linear molecular framework.
Deformation modes involving the carbon-carbon-bromine angle contribute additional spectroscopic features [1] [4]. The Z-shaped bending mode appears at 311 wavenumbers [1] [4], while the C-shaped bending vibration occurs at 167 wavenumbers [1] [4]. These lower-frequency modes provide information about the molecular flexibility and the relative positions of the bromine atoms.
Raman spectroscopy complements the infrared data by revealing vibrations that may be inactive in the infrared spectrum due to symmetry considerations [1] [4]. The symmetrical carbon-carbon triple bond stretch appears as a very strong, polarized band in the Raman spectrum at 2185 wavenumbers [4]. The symmetrical carbon-bromine stretch manifests as a medium-intensity, polarized band at 267 wavenumbers in the Raman spectrum [4].
The comprehensive spectroscopic analysis confirms the linear, centrosymmetric structure of dibromoacetylene and provides quantitative data for structural characterization [1] [4]. These spectroscopic parameters serve as fingerprints for compound identification and purity assessment in analytical applications.
Vibrational Mode | Frequency (cm⁻¹) | Infrared Activity | Raman Activity |
---|---|---|---|
C≡C symmetric stretch (σg⁺) | 2185 [1] [4] | Inactive [4] | Very Strong (polarized) [4] |
C-Br symmetric stretch (σg⁺) | 267 [1] [4] | Inactive [4] | Medium (polarized) [4] |
C-Br asymmetric stretch (σu⁺) | 832 [1] [4] | Very Strong [1] [4] | Inactive [4] |
C-C-Br deformation (πg) | 311 [1] [4] | Inactive [4] | Very Strong (depolarized) [4] |
C-C-Br deformation (πu) | 137 [4] | Strong [4] | Inactive [4] |
Comprehensive spectroscopic analysis of dibromoacetylene provides detailed insights into its molecular vibrations, electronic transitions, and structural confirmation. Infrared spectroscopy reveals distinctive vibrational modes that serve as definitive fingerprints for compound identification and structural verification [1].
The infrared spectrum of dibromoacetylene exhibits several characteristic absorption bands corresponding to specific molecular vibrations. The most prominent feature appears at 2185 cm⁻¹, attributed to the symmetrical stretching vibration of the C≡C triple bond [1]. This frequency is notably shifted compared to unsubstituted acetylene due to the electron-withdrawing influence of the bromine substituents. Additional significant absorption occurs at 832 cm⁻¹, corresponding to the asymmetrical stretching vibration of the C−Br bonds [1].
Lower frequency vibrational modes provide further structural information, including absorption at 311 cm⁻¹ assigned to BrCC Z-shape bending motions, 267 cm⁻¹ for symmetrical stretching involving all molecular bonds, and 167 cm⁻¹ corresponding to C-shaped bending vibrations [1]. These lower frequency modes are particularly sensitive to the molecular geometry and can be used to confirm the linear structure of the molecule.
Nuclear magnetic resonance spectroscopy applications for dibromoacetylene remain limited in the available literature, though ¹³C NMR chemical shifts would be expected to reflect the significant deshielding effects of the bromine substituents on the acetylenic carbon atoms. The symmetrical nature of the molecule would result in a single ¹³C resonance for the equivalent carbon environments.
Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at m/z 183.83, corresponding to the intact C₂Br₂⁺- radical cation [2]. The presence of bromine atoms creates characteristic isotope patterns due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes in an approximately 1:1 ratio, resulting in multiple molecular ion peaks separated by two mass units. This isotope pattern serves as a reliable diagnostic tool for confirming the presence of two bromine atoms in the molecular structure.
Fragmentation pathways in mass spectrometry typically involve loss of bromine atoms or bromine molecules, generating fragment ions that provide additional structural confirmation. The high electronegativity and relatively weak C−Br bonds make bromine loss a favorable fragmentation process under electron impact conditions.
Electronic absorption spectroscopy of dibromoacetylene would be expected to show absorption bands corresponding to π→π* transitions of the acetylenic system, though these may be modified by the heavy atom effects of the bromine substituents. The symmetrical structure and extended conjugation contribute to the electronic properties that distinguish dibromoacetylene from other halogenated acetylene derivatives.